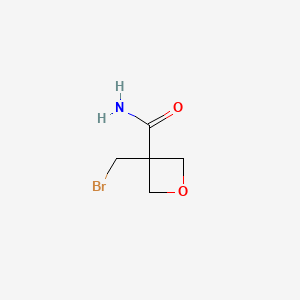![molecular formula C7H8BrCl2N3 B13458753 8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring system and an amine group at the 3rd position, with two hydrochloride groups enhancing its solubility in water.
Métodos De Preparación
The synthesis of 8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by amination. One common synthetic route includes:
Bromination: The starting material, imidazo[1,2-a]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, often involving a catalyst like palladium on carbon (Pd/C) or copper iodide (CuI).
Formation of Dihydrochloride Salt: The final step involves the treatment of the amine product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding N-oxide.
Coupling Reactions: The amine group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride can be compared with other similar compounds such as:
3-Bromoimidazo[1,2-a]pyridin-8-amine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
7-Bromoimidazo[1,2-a]pyridine: Lacks the amine group, resulting in different chemical properties and uses.
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains an ester group, making it useful in different synthetic applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8BrCl2N3 |
|---|---|
Peso molecular |
284.97 g/mol |
Nombre IUPAC |
8-bromoimidazo[1,2-a]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H6BrN3.2ClH/c8-5-2-1-3-11-6(9)4-10-7(5)11;;/h1-4H,9H2;2*1H |
Clave InChI |
CMXKNUAFWQMYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C(=C1)Br)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)







![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)

![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)

